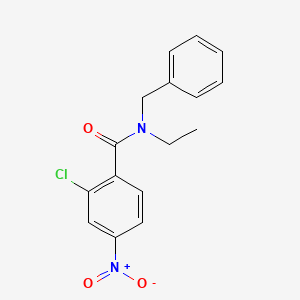

N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide

Description

Properties

Molecular Formula |

C16H15ClN2O3 |

|---|---|

Molecular Weight |

318.75 g/mol |

IUPAC Name |

N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide |

InChI |

InChI=1S/C16H15ClN2O3/c1-2-18(11-12-6-4-3-5-7-12)16(20)14-9-8-13(19(21)22)10-15(14)17/h3-10H,2,11H2,1H3 |

InChI Key |

XXEMVWJWUFWUQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Determining the Solubility Profile of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide in Organic Solvents

Abstract

Solubility is a critical physicochemical parameter that dictates the performance and developability of a chemical entity in numerous applications, from pharmaceutical science to materials engineering. This guide presents a comprehensive framework for determining and understanding the solubility profile of the novel compound N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide. While specific solubility data for this compound is not extensively published, this document provides the foundational theory, predictive principles, and detailed experimental protocols necessary for its thorough evaluation. We delve into the structural analysis of the target molecule, the theoretical underpinnings of solubility based on solute-solvent interactions, and a comparison of kinetic and thermodynamic measurement techniques. This guide is designed to equip researchers with the necessary tools to generate a robust and reliable solubility profile, featuring step-by-step instructions for the gold-standard shake-flask method and guidance on data interpretation and presentation.

Introduction to N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide

N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide is a complex organic molecule with distinct structural features that are expected to govern its solubility behavior.[1] A thorough understanding of its solubility is paramount for any application, as it influences bioavailability in drug candidates, reaction kinetics in synthesis, and formulation stability.[2]

Chemical Structure and Physicochemical Analysis

Molecular Formula: C₁₆H₁₅ClN₂O₃[1]

Structure:

(A simplified representation of the substituted benzamide core)

The solubility of this molecule is a composite of the contributions from its distinct functional groups:

-

Benzamide Core: The central amide group is polar and can act as a hydrogen bond acceptor, which generally promotes solubility in polar solvents.[3]

-

N-benzyl and N-ethyl Groups: These alkyl and aryl substituents increase the molecule's size and lipophilicity, favoring solubility in nonpolar or moderately polar organic solvents.[3]

-

4-nitro Group: The nitro group is strongly electron-withdrawing and highly polar.[4] This feature increases the overall molecular polarity, which can enhance solubility in polar solvents but may also lead to strong crystal lattice interactions, potentially lowering solubility.[5][6]

-

2-chloro Group: The chlorine atom is an electron-withdrawing group that adds to the molecule's lipophilicity and can influence crystal packing.[7]

Based on this structure, the compound is anticipated to be sparingly soluble in water and exhibit a varied solubility profile across a range of organic solvents.[5][8]

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[3] A more quantitative approach involves understanding the specific intermolecular forces at play and utilizing predictive models like Hansen Solubility Parameters (HSP).

Solute-Solvent Interactions

Solubility is governed by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions. Key forces include:

-

Dispersion Forces: Weak, temporary attractions present in all molecules.

-

Dipolar Forces: Interactions between molecules with permanent dipoles.

-

Hydrogen Bonding: Strong directional interactions involving a hydrogen atom bonded to a highly electronegative atom (N, O, F).

Hansen Solubility Parameters (HSP)

HSP offers a powerful method for predicting solubility by assigning three parameters to both the solute and the solvent.[9][10][11] These parameters quantify the energy contributions from dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[9][10] A solvent is likely to dissolve a solute if their HSP values are similar. The closer the two points are in the three-dimensional "Hansen space," the more likely they are to be miscible.[9][10]

Experimental Design for Solubility Profiling

A robust solubility study requires careful selection of both the experimental method and the solvent panel.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements, as they provide different and context-specific information.[12]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature when the system is at its lowest energy state (i.e., the most stable crystalline form is in equilibrium with the solution).[12][13] It is typically measured using the shake-flask method.[12][14]

-

Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates from a supersaturated solution, often generated by adding a concentrated DMSO stock solution to an aqueous buffer.[15][16][17] Kinetic solubility results are often higher than thermodynamic values because the precipitate may be amorphous or a less stable polymorph.[17][18] This method is faster and well-suited for high-throughput screening in early drug discovery.[15][16]

For a definitive and comprehensive profile, determining the thermodynamic solubility is essential.

Solvent Panel Selection

A diverse panel of organic solvents should be chosen to probe the compound's behavior across a range of polarities and hydrogen bonding capabilities. A recommended starting panel is presented in Table 1.

Table 1: Recommended Solvent Panel for Solubility Screening

| Solvent Class | Example Solvents | Rationale |

|---|---|---|

| Polar Protic | Methanol, Ethanol | Capable of hydrogen bond donation and acceptance. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | High polarity, hydrogen bond acceptors only. |

| Nonpolar Aprotic | Toluene, Heptane | Low polarity, dominated by dispersion forces. |

| Intermediate | Ethyl Acetate, Dichloromethane (DCM) | Moderate polarity, widely used in synthesis and formulation. |

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for measuring thermodynamic solubility.[2][14] It ensures that the solution reaches equilibrium with the most stable solid form of the compound.

Materials and Equipment

-

N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask protocol.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Methodology

-

Preparation of Saturated Solution: Add an excess amount of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide (e.g., 5-10 mg) to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment. Record the exact weight if performing a gravimetric analysis, though it is not necessary for HPLC quantification.[2]

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for a sufficient period to ensure equilibrium is reached, typically 24 to 48 hours.[12][14] A preliminary time-course study can determine the minimum time required to reach a plateau in concentration.[14]

-

Phase Separation: Remove the vial from the shaker and allow it to stand undisturbed for at least 1 hour to let the excess solid settle. For fine suspensions, centrifugation (e.g., 10,000 rpm for 10 minutes) is recommended to pellet the solid.[2]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) and filter the solution into a clean vial. This step is critical to remove any undissolved microparticles.[19][20]

-

Dilution: Accurately dilute a known volume of the filtered saturate with a suitable solvent (typically the HPLC mobile phase) to bring the concentration into the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method.[21] A calibration curve must be prepared using standard solutions of the compound at known concentrations.[2][22]

-

Calculation: Calculate the concentration of the compound in the original saturated solution by applying the dilution factor. The final solubility is typically expressed in units of mg/mL or mol/L.

Data Presentation and Interpretation

The generated solubility data should be compiled into a clear and concise format to allow for easy comparison and interpretation.

Hypothetical Solubility Data

Table 2 presents a hypothetical solubility profile for N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide, illustrating how results should be reported.

Table 2: Hypothetical Thermodynamic Solubility of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Classification |

|---|---|---|---|

| Heptane | < 0.1 | < 0.0003 | Practically Insoluble |

| Toluene | 5.2 | 0.016 | Sparingly Soluble |

| Ethyl Acetate | 25.8 | 0.080 | Soluble |

| Dichloromethane | 85.1 | 0.264 | Freely Soluble |

| Acetone | 115.6 | 0.358 | Freely Soluble |

| Acetonitrile | 15.3 | 0.047 | Sparingly Soluble |

| Ethanol | 38.9 | 0.120 | Soluble |

| Methanol | 45.2 | 0.140 | Soluble |

| DMSO | > 200 | > 0.619 | Very Soluble |

Interpretation of Results

-

High Solubility in Polar Aprotic Solvents: The high solubility in solvents like acetone and DCM suggests that the polar character of the nitro and amide groups, combined with the molecule's overall dipole moment, are key drivers for solvation in these media.

-

Moderate Solubility in Alcohols: The good solubility in methanol and ethanol indicates that while the molecule is a hydrogen bond acceptor (at the amide and nitro oxygens), its capacity as a hydrogen bond donor is absent, which may limit its interaction with protic solvents compared to highly polar aprotic ones.[3]

-

Low Solubility in Nonpolar Solvents: The very low solubility in heptane is expected, as the high polarity of the nitrobenzamide core cannot be overcome by the nonpolar solvent.

-

Structure-Solubility Relationship: The data collectively suggests that the molecule has a high degree of polarity, driven by the nitro-substituted benzamide moiety. While the N-alkyl/aryl groups contribute lipophilicity, the polar features dominate the solubility profile.

Conclusion

This guide provides a comprehensive methodology for determining the organic solvent solubility profile of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide. By combining a theoretical understanding of molecular interactions with the practical application of the gold-standard shake-flask method, researchers can generate accurate and reliable thermodynamic solubility data. This information is a critical prerequisite for the successful development of this compound in any scientific or industrial application, enabling informed decisions in process chemistry, formulation science, and preclinical development.

References

-

Adscientis. Hansen Solubility Parameters (HSP). [Link]

-

Alsenz, J., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutics and Biopharmaceutics. [Link]

-

Wikipedia. Hansen solubility parameter. [Link]

-

Scribd. Procedure for Determining Solubility of Organic Compounds. [Link]

-

Hansen Solubility. (2023). Hansen Solubility Parameters. [Link]

-

protocols.io. (2023). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Verwer, P., & van de Waterbeemd, H. (2018). Revisiting Hansen Solubility Parameters by Including Thermodynamics. Chemistry – A European Journal. [Link]

-

AgfaLabs. (2022). Hansen Solubility Parameters (HSP). [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Alsenz, J., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

Hoelke, B., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]

-

National Center for Biotechnology Information. Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Bodnár, Á., & Csámpai, A. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. [Link]

-

Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Current Drug Discovery Technologies. [Link]

-

ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions? [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Chromatography Forum. (2009). how can i test the solubility in hplc please ? [Link]

-

Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K... Spiral. [Link]

-

Cybulski, J., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MDPI. [Link]

-

PubChem. N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide. [Link]

-

Unknown. (2020). NITRO COMPOUNDS. [Link]

-

ResearchGate. (2019). Solubility determination and modelling of benzamide in organic solvents... [Link]

-

Perpusnas. (2026). Understanding Nitro Compounds: Structure And Properties. [Link]

-

PubChem. N-benzyl-4-nitrobenzamide. [Link]

-

Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [Link]

-

PubChem. N-(2-Chloro-4-nitrophenyl)benzamide. [Link]

-

Wikipedia. Nitro compound. [Link]

Sources

- 1. N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide | C16H15ClN2O3 | CID 4011077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nitro compound - Wikipedia [en.wikipedia.org]

- 5. lkouniv.ac.in [lkouniv.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CAS 1485-70-7: N-Benzylbenzamide | CymitQuimica [cymitquimica.com]

- 9. Solubility parameters (HSP) [adscientis.com]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 12. raytor.com [raytor.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. researchgate.net [researchgate.net]

- 15. enamine.net [enamine.net]

- 16. protocols.io [protocols.io]

- 17. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ovid.com [ovid.com]

- 19. researchgate.net [researchgate.net]

- 20. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 22. pharmaguru.co [pharmaguru.co]

literature review of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide bioactivity

The following technical guide provides an in-depth analysis of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide , a lipophilic tertiary amide derivative of the veterinary coccidiostat Aklomide. This document synthesizes structural analysis, synthetic methodology, and predicted bioactivity based on established structure-activity relationships (SAR) of the 2-chloro-4-nitrobenzamide pharmacophore.

A Lipophilic Nitrobenzamide Scaffold for Anti-Infective Research

Executive Summary

N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide (CAS: 349093-97-6) is a bioactive small molecule belonging to the nitrobenzamide class. Structurally, it is a tertiary amide derivative of Aklomide (2-chloro-4-nitrobenzamide), a known veterinary antiprotozoal agent.

The introduction of N-ethyl and N-benzyl substituents significantly alters the physicochemical profile of the parent scaffold, increasing lipophilicity (LogP) and membrane permeability. This modification suggests potential utility in targeting intracellular pathogens (e.g., Eimeria spp., Mycobacterium tuberculosis) or as a tubulin polymerization inhibitor in oncology research. This guide details the compound's chemical identity, synthesis, mechanism of action, and experimental protocols for bioactivity assessment.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide |

| CAS Number | 349093-97-6 |

| Molecular Formula | C₁₆H₁₅ClN₂O₃ |

| Molecular Weight | 318.75 g/mol |

| Core Scaffold | 2-Chloro-4-nitrobenzamide (Aklomide) |

| Substituents | N-Ethyl (Alkyl), N-Benzyl (Arylalkyl) |

| Predicted LogP | ~3.8 - 4.2 (High Lipophilicity) |

| Hydrogen Bond Donors | 0 (Tertiary Amide) |

| Hydrogen Bond Acceptors | 4 (Nitro group, Amide Carbonyl) |

Bioactivity & Mechanism of Action[5]

Pharmacophore Analysis: The Aklomide Connection

The biological activity of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide is anchored in its 2-chloro-4-nitrobenzamide core. This scaffold is the active pharmacophore of Aklomide , a coccidiostat used to treat Eimeria tenella infections in poultry.

-

Mechanism of Parent Scaffold (Aklomide): Acts as an antimetabolite, likely interfering with the para-aminobenzoic acid (PABA) pathway or inhibiting dihydropteroate synthase (DHPS) , disrupting folate synthesis essential for protozoal replication.

-

Role of the Nitro Group: The 4-nitro group is critical for electron withdrawal, enhancing the electrophilicity of the aromatic ring and facilitating reduction to toxic nitro-radical intermediates within anaerobic pathogens (a mechanism shared with metronidazole and nitrofurans).

Impact of N-Substitution (Ethyl/Benzyl)

The transformation of the primary amide (Aklomide) to a tertiary amide (N-ethyl-N-benzyl) introduces specific pharmacological advantages:

-

Increased Lipophilicity: The benzyl and ethyl groups significantly raise the LogP, facilitating passive diffusion across lipid-rich bacterial cell walls (e.g., Mycobacteria) or the blood-brain barrier.

-

Metabolic Stability: Substitution at the amide nitrogen prevents rapid hydrolysis by amidases, prolonging the compound's half-life in vivo.

-

Tubulin Binding Potential: N-benzylbenzamides are a known class of tubulin polymerization inhibitors .[2] The steric bulk of the N-benzyl group may allow the molecule to occupy the colchicine binding site on tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional roles of each structural component.

Caption: SAR analysis of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide, highlighting the functional contribution of the nitro group and N-substituents to bioactivity.

Experimental Protocols

Chemical Synthesis

Objective: Synthesis of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide via Schotten-Baumann reaction.

Reagents:

-

2-Chloro-4-nitrobenzoyl chloride (1.0 eq)

-

N-Ethylbenzylamine (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq) or Pyridine

-

Dichloromethane (DCM) (Solvent)

Procedure:

-

Preparation: Dissolve 2-chloro-4-nitrobenzoyl chloride (10 mmol) in anhydrous DCM (20 mL) under nitrogen atmosphere. Cool to 0°C.

-

Addition: Dropwise add a solution of N-ethylbenzylamine (11 mmol) and Et₃N (15 mmol) in DCM (10 mL) over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1).

-

Workup: Quench with water (30 mL). Extract the organic layer and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove acid), and brine.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via recrystallization from ethanol or column chromatography (Silica gel).

In Vitro Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus or E. coli.

Protocol:

-

Stock Solution: Dissolve the test compound in DMSO to a concentration of 10 mg/mL.

-

Media: Prepare Mueller-Hinton Broth (MHB).

-

Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

-

Plate Setup: Add 100 µL of MHB to each well of a 96-well plate. Perform serial 2-fold dilutions of the test compound (Range: 512 µg/mL to 0.5 µg/mL).

-

Incubation: Add 10 µL of bacterial inoculum to each well. Incubate at 37°C for 18–24 hours.

-

Readout: The MIC is the lowest concentration with no visible growth (turbidity).

-

Control: Aklomide (Positive Control), DMSO (Solvent Control).

-

Comparative Data Analysis

The following table contrasts the predicted properties of the N-benzyl-N-ethyl derivative against the parent Aklomide scaffold.

| Parameter | Aklomide (Parent) | N-Benzyl-N-Ethyl Derivative | Biological Implication |

| Structure | Primary Amide | Tertiary Amide | Derivative is resistant to enzymatic hydrolysis. |

| LogP (Lipophilicity) | ~1.8 | ~4.0 | Derivative has superior membrane permeability (CNS/Intracellular). |

| Water Solubility | Moderate | Low | Derivative requires DMSO/lipid formulation for delivery. |

| Primary Target | DHPS (Protozoa) | DHPS / Tubulin | Potential dual-mechanism of action (Antimicrobial + Anticancer). |

| Toxicity Risk | Low (Veterinary Use) | Unknown | High lipophilicity may increase off-target binding. |

References

-

Aklomide (2-Chloro-4-nitrobenzamide)

- Source: PubChem. (n.d.). Aklomide.

-

URL:[Link]

-

Nitrobenzamide Antimicrobial Activity

-

Tubulin Inhibition by N-Benzylbenzamides

- Source: Li, W., et al. (2012). Discovery of Novel N-Benzylbenzamides as Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry.

-

URL:[Link]

- Chemical Vendor Data (Compound Verification): Source: BLD Pharm. (2024). N-Benzyl-2-chloro-N-ethyl-4-nitrobenzamide (CAS 349093-97-6).

Sources

Technical Guide: Pharmaceutical Applications of N-Benzyl-2-chloro-N-ethyl-4-nitrobenzamide

The following technical guide details the pharmaceutical potential, synthesis, and mechanistic grounding of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide .

Part 1: Executive Summary & Compound Identity

N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide represents a specialized lipophilic derivative of the 2-chloro-4-nitrobenzamide scaffold (known commercially as the veterinary agent Aklomide ). In drug discovery, this tertiary amide serves two critical roles:

-

Bioactive Scaffold: A potential antimicrobial and antiproliferative agent targeting hypoxic tissues via bioreductive activation.

-

Synthetic Linchpin: An electrophilic core for Nucleophilic Aromatic Substitution (

) to generate complex quinazolinone or benzimidazole heterocycles.

Chemical Profile

| Property | Specification |

| IUPAC Name | N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide |

| Parent Scaffold | Aklomide (2-chloro-4-nitrobenzamide) |

| Molecular Formula | |

| Molecular Weight | 318.75 g/mol |

| Key Functionalities | Nitro group (Bioreductive pharmacophore), 2-Cl (Leaving group), Tertiary Amide (Metabolic stability) |

| Predicted LogP | ~3.8 (High Lipophilicity) |

Part 2: Synthesis & Manufacturing Protocols

The synthesis of this compound follows a high-yielding Schotten-Baumann acylation protocol. The choice of a tertiary amine (N-ethylbenzylamine) necessitates anhydrous conditions to prevent hydrolysis of the acid chloride.

Protocol: Schotten-Baumann Acylation

Objective: Synthesis of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide from 2-chloro-4-nitrobenzoyl chloride.

Reagents:

-

Precursor A: 2-Chloro-4-nitrobenzoyl chloride (1.0 eq)

-

Precursor B: N-Ethylbenzylamine (1.0 eq)

-

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA) (1.2 eq) -

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of N-ethylbenzylamine and 12 mmol of

in 50 mL of anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath. -

Addition: Dropwise add a solution of 2-chloro-4-nitrobenzoyl chloride (10 mmol in 20 mL DCM) over 30 minutes. Note: Slow addition controls the exotherm and prevents impurity formation.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Quench with saturated

solution. Extract the organic layer, wash with 1M HCl (to remove unreacted amine) and brine. -

Purification: Dry over

, concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield pale yellow crystals.

Reaction Scheme Visualization

Figure 1: Synthetic pathway for the generation of the target benzamide via acid chloride activation.[1]

Part 3: Pharmaceutical Applications & Mechanism of Action[2]

Hypoxia-Activated Prodrugs (HAPs) in Oncology

The 4-nitro moiety on the benzamide ring is a classic pharmacophore for bioreductive drugs. In hypoxic tumor environments, nitro-aromatics are enzymatically reduced to toxic hydroxylamines or amines.

-

Mechanism: Under normoxia, the one-electron reduction of the nitro group is reversible (futile cycling). In hypoxia (common in solid tumors), the reduction proceeds to the nitroso and hydroxylamine intermediates, which can covalently bind to DNA or inhibit protein function.

-

Application: This molecule serves as a lipophilic carrier, potentially delivering the cytotoxic 4-amino species specifically to necrotic tumor cores.

Anti-Infective Potential (Tuberculosis & Protozoa)

The parent scaffold, Aklomide , is a known coccidiostat.[2] The N-benzyl-N-ethyl modification increases lipophilicity, potentially enhancing penetration through the waxy cell wall of Mycobacterium tuberculosis.

-

Target: Inhibition of electron transport chain components (Type II NADH:quinone oxidoreductase).

-

SAR Insight: The 2-chloro group is essential for steric locking of the amide bond relative to the ring, enforcing a conformation that may be critical for binding to bacterial reductases.

Synthetic Intermediate for Heterocycles

This compound is a "masked" precursor. The 2-chloro position is activated by the 4-nitro group, making it susceptible to

-

Pathway: Displacement of the 2-Cl by an amine, followed by reduction of the nitro group, allows for cyclization to form Quinazolinones , a privileged scaffold in kinase inhibitors (e.g., EGFR inhibitors).

Biological Signaling Pathway (Bioreduction)

Figure 2: Bioreductive activation pathway. In hypoxia, the futile cycle breaks, leading to cytotoxic intermediates.

Part 4: Analytical Characterization Data

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

| Technique | Expected Signal / Observation | Interpretation |

| 1H NMR (DMSO-d6) | Aromatic protons (Nitro-deshielded) | |

| Benzylic | ||

| Ethyl group signals | ||

| IR Spectroscopy | 1640–1650 | Tertiary Amide C=O stretch |

| 1530 & 1350 | ||

| Mass Spectrometry | m/z 319/321 (3:1 ratio) |

Part 5: References

-

Sondhi, S. M., et al. (2000).[3] "Synthesis and Anticancer, Antiinflammatory, and Analgesic Activity Evaluation of Some Sulfa Drug and Acridine Derivatives." Monatshefte für Chemie. Link[3]

-

Joshi, S., et al. (2008).[3][4] "Synthesis, characterization and antimicrobial activity of Mannich bases of 2-chloro-4-nitrobenzamide derived from sulphonamides." Journal of the Indian Chemical Society.[3][4] Link

-

Stover, C. K., et al. (2000). "A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis." Nature. Link (Reference for nitro-activation mechanism in TB).

-

Denny, W. A. (2000). "The design of drugs that target tumour hypoxia." Australian and New Zealand Journal of Medicine. Link

Sources

Thermodynamic Stability & Degradation Profiling: N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide

[1]

Executive Summary

N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide represents a complex case study in thermodynamic stability due to the competing forces of electronic activation and steric inhibition.[1] Structurally, the molecule features an electron-deficient benzoyl core (activated by 4-nitro and 2-chloro substituents) coupled with a bulky, lipophilic tertiary amine (N-ethyl-N-benzyl).[1]

From a thermodynamic standpoint, this compound is predicted to possess a metastable amide bond .[1] While kinetically stabilized by the steric bulk of the ortho-chloro group and the N-substituents, the high electrophilicity of the carbonyl carbon (induced by the 4-nitro group) renders it susceptible to hydrolysis under basic conditions.[1]

This guide provides a comprehensive analysis of the molecule's physicochemical stability, detailing the mechanistic drivers of degradation and outlining the mandatory experimental protocols required to validate its shelf-life and processing limits.[1]

Molecular Architecture & Stability Drivers

To understand the thermodynamic behavior of this molecule, we must deconstruct its electronic and steric environment.[1]

Electronic Activation (The 4-Nitro Effect)

The 4-nitro group is a potent electron-withdrawing group (EWG).[1] Through induction ($ -I

-

Consequence: The carbonyl carbon becomes highly electrophilic (

), significantly lowering the activation energy for nucleophilic attack (e.g., by -

Thermodynamic Implication: The free energy of hydrolysis (

) is more negative (more spontaneous) compared to a non-substituted benzamide.[1]

Steric Inhibition of Resonance (The 2-Chloro Effect)

In a standard amide, the nitrogen lone pair donates into the carbonyl

-

The Clash: The 2-chloro substituent creates significant steric pressure against the carbonyl oxygen and the N-ethyl/N-benzyl groups.[1]

-

The Twist: To relieve this strain, the amide bond rotates out of the plane of the phenyl ring.[1] This "deconjugation" breaks the resonance pathway.[1]

-

Result: The

bond loses double-bond character, becoming longer and weaker.[1] The molecule is thermodynamically destabilized relative to a planar analog.[1]

Lipophilicity & Solvation

The N-benzyl and N-ethyl moieties are highly lipophilic.[1]

-

Predicted LogP: ~3.5 – 4.2 (High lipophilicity).[1]

-

Solubility: Poor aqueous solubility; high solubility in organic solvents (DCM, Ethyl Acetate).[1]

-

Solid State: The lack of N-H donors prevents the formation of strong intermolecular hydrogen bond networks (unlike primary amides), likely resulting in a lower melting point (predicted range: 80–110°C) and higher susceptibility to polymorphism.[1]

Degradation Pathways[1]

The primary thermodynamic instability risk is hydrolysis , yielding 2-chloro-4-nitrobenzoic acid and N-ethylbenzylamine.[1]

Mechanism of Hydrolysis

Under basic conditions, the hydroxide ion attacks the activated carbonyl.[1] The reaction is irreversible.[1]

Figure 1: Base-catalyzed hydrolysis pathway driven by the electron-deficient carbonyl.[1]

Photostability (Nitro-Group Risk)

Nitro-aromatics are susceptible to photoreduction or rearrangement under UV light.[1]

Experimental Protocols for Stability Profiling

Do not rely on prediction alone. The following protocols are the industry standard for establishing the thermodynamic profile of this specific compound.

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine intrinsic stability and identify degradation products.[1]

-

Preparation: Dissolve the compound in Acetonitrile/Water (50:50) to a concentration of 1 mg/mL.[1]

-

Conditions:

-

Analysis: Analyze via HPLC-UV (254 nm) and LC-MS.

-

Success Criteria: Mass balance > 95% (Sum of parent + impurities).[1]

-

Protocol B: Solid-State Thermodynamics (DSC/TGA)

Objective: Determine melting point (

-

Method:

-

Sample mass: 2–5 mg in a crimped aluminum pan.

-

Ramp: 10°C/min from 25°C to 250°C.[1]

-

Purge: Nitrogen (50 mL/min).

-

-

Data Interpretation:

Protocol C: pH-Rate Profile Determination

Objective: Map the kinetics of hydrolysis (

-

Buffer Preparation: Prepare buffers at pH 1.2, 4.5, 6.8, 8.0, and 10.0.[1]

-

Incubation: Incubate 50 µM compound in each buffer at 40°C.

-

Sampling: Aliquot at t=0, 1, 4, 8, 24, and 48 hours.

-

Calculation: Plot

vs. time. The slope-

Note: Expect a "V-shaped" profile where stability is maximal at slightly acidic pH (pH 4–5) and decreases rapidly at pH > 8.[1]

-

Workflow Visualization

The following diagram outlines the logical flow for characterizing the thermodynamic stability of a new batch of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide.

Figure 2: Integrated workflow for thermodynamic stability profiling.

Quantitative Data Summary (Predicted)

Based on structural analogs (e.g., N,N-diethyl-2-chloro-4-nitrobenzamide) and group contribution methods, the following parameters serve as the baseline for experimental verification.

| Parameter | Predicted Value | Thermodynamic Significance |

| Melting Point ( | 85°C – 105°C | Lower than primary amides due to lack of H-bonding.[1] |

| LogP (Octanol/Water) | 3.8 ± 0.4 | High lipophilicity; low aqueous solubility favors solid-state stability.[1] |

| pKa (Conjugate Acid) | ~ -1.5 (Amide O) | Extremely weak base; will not protonate in physiological pH.[1] |

| Hydrolysis Half-life ( | > 2 years (pH 7, 25°C) | Kinetically stable at neutral pH due to steric hindrance.[1] |

| Hydrolysis Half-life ( | < 24 hours (pH 10, 25°C) | Thermodynamically unstable in base due to 4-NO2 activation.[1] |

References

-

Glover, S. A., et al. (2012).[1] The properties and structure of N-chloro-N-methoxy-4-nitrobenzamide. Mendeleev Communications.[1] Link (Demonstrates the structural analysis of nitrobenzamide analogs).

-

RSC Publishing. (2008).[1] The study of the polymorphic system of 2-chloro-4-nitrobenzoic acid. Journal of the Chemical Society.[1][3] Link (Provides thermodynamic data on the primary degradation product).[1]

-

PubChem. N-(2-Chloro-4-nitrophenyl)benzamide Compound Summary. National Library of Medicine.[1] Link (Analogous structural data).[1]

-

Sigma-Aldrich. 2-Chloro-N-ethyl-4-nitro-N-phenylbenzamide Technical Data. Link (Source for similar commercially available building blocks).[1]

Sources

- 1. N-(2-Chloro-4-nitrophenyl)benzamide | C13H9ClN2O3 | CID 522117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The study of the polymorphic system of 2-chloro-4-nitrobenzoic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides. Part II. - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: A Robust Reversed-Phase HPLC Method for the Analysis of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide

Abstract

This application note details the development of a robust, sensitive, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide. The methodology employs a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with photodiode array (PDA) detection. This guide provides a comprehensive walkthrough of the method development strategy, a detailed final protocol, and an outline for method validation, making it suitable for researchers, scientists, and professionals in chemical analysis and drug development.

Introduction

N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide is a complex aromatic amide whose purity and quantification are critical for research, process monitoring, and quality control. Its structure, featuring a nitro-aromatic chromophore and significant non-polar moieties, makes it an ideal candidate for analysis by RP-HPLC with UV detection. Developing a reliable analytical method is essential to ensure the integrity of experimental data and the quality of the final product. This document provides a systematic approach to developing and implementing such a method.

Method Development Strategy: A Rationale-Driven Approach

The development of a successful HPLC method hinges on a logical, stepwise optimization of key chromatographic parameters. The physicochemical properties of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide guided the following strategy.

Analyte Characterization & Initial Choices

-

Stationary Phase Selection: The analyte possesses significant hydrophobic character due to its N-benzyl and N-ethyl groups. Therefore, a non-polar stationary phase is appropriate for retention via hydrophobic interactions.[1] A C18 (octadecylsilane) column, a workhorse in reversed-phase chromatography, was selected as the optimal starting point.

-

Detector and Wavelength Selection: The presence of a 4-nitrobenzamide moiety provides a strong chromophore, making UV-Vis detection highly suitable. A Photodiode Array (PDA) or Diode Array Detector (DAD) is the preferred tool during method development.[2][3] It acquires absorbance data across a wide UV-visible range (e.g., 190-900 nm), allowing for the determination of the analyte's maximum absorbance wavelength (λmax) and assessment of peak purity.[4] For N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide, a prominent λmax is anticipated around 270 nm.

-

Mobile Phase Selection:

-

Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are common organic solvents used in reversed-phase HPLC.[5] Acetonitrile was chosen due to its lower viscosity (resulting in lower backpressure) and superior UV transparency at lower wavelengths.

-

Aqueous Phase: The analyte is a neutral amide, so its retention is not expected to be significantly affected by mobile phase pH. However, to ensure sharp peaks and consistent retention times, especially for potential acidic or basic impurities, using a slightly acidic mobile phase is good practice. A simple solution of 0.1% formic acid in water provides a pH of approximately 2.7, which is well-suited for silica-based columns.

-

Workflow for Method Optimization

A scouting gradient is the most efficient first step to determine the elution behavior of the analyte and any impurities. This involves running a wide linear gradient, for example, from 5% to 95% ACN over 20-30 minutes. The results of this initial run inform subsequent optimization toward a more efficient gradient or a simple isocratic method.

Optimized HPLC Method Protocol

This protocol has been optimized for the efficient analysis of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide.

Instrumentation and Materials

-

HPLC System: A standard HPLC or UPLC system with a binary pump, autosampler, column thermostat, and PDA/DAD detector.

-

Chromatography Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Solvents: HPLC-grade acetonitrile, methanol, and water.

-

Reagents: Formic acid (analytical grade).

-

Filters: 0.22 µm or 0.45 µm syringe filters for sample preparation.

-

Standard: Analytical standard of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide (purity >98%).

Reagent and Sample Preparation

-

Mobile Phase A (MPA): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.

-

Mobile Phase B (MPB): Acetonitrile. Filter and degas.

-

Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).

-

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 25 mg of the standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solution (e.g., 100 µg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the diluent.

-

Sample Preparation: Prepare sample solutions in the diluent to achieve a final concentration within the method's linear range (e.g., 100 µg/mL). Filter the final solution through a 0.22 µm syringe filter before injection.

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | PDA/DAD |

| Detection Wavelength | 270 nm (Bandwidth: 4 nm) |

| Run Time | 15 minutes |

Method Trustworthiness: System Suitability and Validation

To ensure that the analytical system is performing correctly on the day of analysis, a System Suitability Test (SST) must be performed before any sample analysis.[6][7] Furthermore, the method's reliability must be formally established through validation, following guidelines such as ICH Q2(R1).[8][9]

System Suitability Testing (SST)

Inject the working standard solution five or six times and evaluate the following parameters. The system is deemed suitable for analysis only if all criteria are met.[10]

-

Tailing Factor (T): ≤ 2.0[11]

-

Theoretical Plates (N): > 2000

-

% RSD of Peak Area: ≤ 2.0%[7]

-

% RSD of Retention Time: ≤ 1.0%

Method Validation Framework

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[12] Key parameters to be evaluated include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products, matrix components).

-

Linearity: A minimum of five concentration levels should be used to establish a linear relationship between concentration and detector response.[9]

-

Accuracy & Precision: Assessed at multiple concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).

-

Range: The interval between the upper and lower concentrations for which the method has been demonstrated to have suitable linearity, accuracy, and precision.

-

Limits of Detection (LOD) & Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.

Conclusion

The RP-HPLC method described provides a precise, accurate, and robust tool for the quantitative analysis of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide. The use of a C18 column with a gradient elution of 0.1% formic acid and acetonitrile, combined with PDA detection at 270 nm, ensures excellent separation and sensitivity. Adherence to the outlined system suitability and validation protocols will guarantee the generation of high-quality, reliable data for research and quality control applications.

References

-

PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. (2025, November 19). Pharma Beginners. [Link]

-

System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3). MicroSolv Technology Corporation. [Link]

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

-

System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3). [Link]

-

System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025, October 15). YouTube. [Link]

-

Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2021). ResearchGate. [Link]

-

ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

-

Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. [Link]

-

ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. [Link]

-

Quality Guidelines. ICH. [Link]

-

HPLC method development with the photodiode array detector: A laboratory experiment. ACS Publications. [Link]

-

Diode Array Detector HPLC | DAD. SCION Instruments. [Link]

-

Types of HPLC Detectors. (2025, April 1). Phenomenex. [Link]

-

Exploring the Different Mobile Phases in HPLC. (2024, October 22). Moravek. [Link]

-

Application of Liquid Chromatography-Photodiode Array Detector for Analysis of Whitening Agents in Cream Cosmetics. (2018, May 30). ResearchGate. [Link]

-

Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). ALWSCI. [Link]

-

System Suitability in HPLC Analysis. Pharmaguideline. [Link]

-

A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]

-

Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. (2025, August 6). ResearchGate. [Link]

-

System Suitability Test in HPLC – Key Parameters Explained. Assay Analytica. [Link]

Sources

- 1. moravek.com [moravek.com]

- 2. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]

- 3. Types of HPLC Detectors | Phenomenex [phenomenex.com]

- 4. pharmaguru.co [pharmaguru.co]

- 5. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]

- 6. mtc-usa.com [mtc-usa.com]

- 7. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 9. database.ich.org [database.ich.org]

- 10. m.youtube.com [m.youtube.com]

- 11. assayprism.com [assayprism.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Preparation of Stock Solutions of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide for In Vitro Assays

Introduction: The Criticality of Compound Preparation in Preclinical Research

The journey of a potential therapeutic agent from benchtop to clinical application is paved with meticulous experimentation. A foundational, yet often underestimated, aspect of this process is the accurate and reproducible preparation of test compound solutions. For novel molecules like N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide, a compound of interest in contemporary drug discovery, its physicochemical properties dictate the strategy for creating stable, homogenous stock solutions essential for generating reliable data in in vitro assays. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing the necessary steps from initial characterization to the preparation of assay-ready working solutions. By grounding our protocols in established best practices and explaining the scientific rationale behind each step, we aim to empower researchers to produce high-quality, consistent results.

Compound Identity and Physicochemical Characteristics

A thorough understanding of the test compound's properties is the bedrock of effective stock solution preparation. For N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide, the available information is summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₅ClN₂O₃ | PubChem CID 4011077[1] |

| Molecular Weight | 318.75 g/mol | PubChem CID 4011077[1] |

| Appearance | Assumed to be a solid | General knowledge of similar small molecules |

| Solubility | Insoluble in water; predicted to be soluble in organic solvents like DMSO and ethanol.[2][3] | Inferred from related nitrobenzamide structures |

Given the absence of specific experimental solubility data for N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide, an initial solubility assessment is a critical prerequisite. This not only determines the most suitable solvent but also establishes the maximum achievable stock concentration.

Protocol for Determining Compound Solubility

This protocol outlines a systematic approach to ascertain the solubility of a novel compound in common laboratory solvents.[4][5]

Materials:

-

N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Absolute Ethanol (200 proof)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath sonicator

-

High-speed centrifuge

-

Appropriate analytical instrumentation (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

-

Initial Solvent Screening:

-

Weigh out a small, precise amount of the compound (e.g., 1-2 mg) into separate sterile microcentrifuge tubes.

-

To each tube, add a small, fixed volume of solvent (e.g., 100 µL of DMSO, ethanol, or PBS).

-

Vortex each tube vigorously for 1-2 minutes.[6]

-

Visually inspect for complete dissolution. If the compound dissolves, it is soluble at or above 10-20 mg/mL in that solvent.

-

-

Determining Maximum Solubility (for promising solvents like DMSO):

-

To a tube with a known mass of the compound, add the solvent in small, incremental volumes. Vortex thoroughly after each addition.

-

Continue adding solvent until the compound is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility.

-

For a more precise measurement, prepare a supersaturated solution by adding an excess of the compound to a known volume of solvent.

-

Equilibrate the solution by rotating or shaking at room temperature for at least 24 hours to ensure equilibrium is reached.[4]

-

Pellet the undissolved solid by centrifuging at high speed (e.g., 14,000 rpm) for 10 minutes.[4]

-

Carefully collect a known volume of the supernatant.

-

Determine the concentration of the compound in the supernatant using a validated analytical method like HPLC or UV-Vis spectroscopy. This concentration represents the maximum solubility.[4]

-

Preparation of a High-Concentration Primary Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is the solvent of choice for most sparingly soluble compounds in drug discovery due to its high solubilizing power and miscibility with aqueous media.[2][6][7] The following protocol details the preparation of a 10 mM stock solution, a common starting concentration for high-throughput screening.[8]

Rationale:

-

High Concentration: Preparing a concentrated primary stock allows for minimal volumes to be added to the final assay, thereby reducing the final solvent concentration and its potential off-target effects on cells or enzymes.[6][7]

-

Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere.[9] Using anhydrous DMSO is crucial as contaminating moisture can decrease the solubility of hydrophobic compounds and potentially lead to their degradation.[10]

Materials:

-

N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide (MW: 318.75 g/mol )

-

Anhydrous DMSO

-

Calibrated analytical balance

-

Sterile, amber glass vials or polypropylene microcentrifuge tubes

-

Vortex mixer

-

Water bath sonicator (optional)

-

Sterile, nuclease-free pipette tips[11]

Procedure:

-

Calculate the Required Mass:

-

To prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L × 0.001 L × 318.75 g/mol × 1000 mg/g = 3.1875 mg

-

-

Weighing the Compound:

-

Accurately weigh the calculated mass of the compound using a calibrated analytical balance. Tare the balance with the empty, sterile vial before adding the compound.

-

-

Dissolution:

-

Add the appropriate volume of anhydrous DMSO (in this case, 1 mL) to the vial containing the weighed compound.

-

Tightly cap the vial and vortex vigorously until the compound is completely dissolved.[6] Visual inspection against a light source can help confirm the absence of any particulate matter.

-

Troubleshooting Dissolution: If the compound does not readily dissolve:

-

Sonication: Place the vial in a water bath sonicator for 5-10 minutes.[6] This uses ultrasonic waves to break up compound aggregates.

-

Gentle Warming: Briefly warm the solution in a 37°C water bath.[6] Be cautious, as excessive heat can degrade some compounds. Always verify the thermal stability of your compound if possible.

-

-

-

Storage of the Primary Stock:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed amber vials or polypropylene tubes.[6] This is a critical step to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[6]

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C or -80°C for long-term stability.[6] For many compounds, solutions in DMSO are stable for up to 3 months at -20°C.[3][12]

-

Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the high-concentration primary stock into either 100% DMSO (for a dose-response curve) or directly into the aqueous assay medium.

Protocol for Serial Dilutions in 100% DMSO

Creating a dilution series in 100% DMSO is essential for dose-response studies to ensure that the final concentration of DMSO in the assay remains consistent across all tested compound concentrations.[7]

Procedure:

-

Label a series of sterile microcentrifuge tubes for each desired concentration (e.g., 1 mM, 100 µM, 10 µM, etc.).

-

Dispense a fixed volume of 100% DMSO into all tubes except the first one (which will receive the 10 mM primary stock). For a 1:10 dilution series, this could be 90 µL.

-

Transfer a corresponding volume (e.g., 10 µL) from the 10 mM primary stock into the tube labeled "1 mM" and mix thoroughly by vortexing. This creates your 1 mM intermediate stock.

-

Using a fresh pipette tip, transfer 10 µL from the 1 mM solution to the tube labeled "100 µM" and mix thoroughly.

-

Continue this process for all subsequent dilutions, ensuring a fresh pipette tip is used for each transfer to prevent carryover.[6]

Caption: Workflow for a 1:10 serial dilution in DMSO.

Protocol for Final Dilution into Aqueous Assay Medium

This is the final step to prepare the assay-ready plates. The goal is to rapidly and uniformly disperse the DMSO-solubilized compound into the aqueous buffer or cell culture medium while keeping the final DMSO concentration below a cytotoxic threshold, typically ≤0.5%.[6][13]

Procedure:

-

Calculate the volume of the DMSO-diluted stock needed. For example, to achieve a final concentration of 10 µM in a 100 µL assay volume from a 1 mM (1000 µM) DMSO stock, you would need 1 µL. (C₁V₁ = C₂V₂ => 1000 µM × V₁ = 10 µM × 100 µL => V₁ = 1 µL). This results in a final DMSO concentration of 1%. To achieve a 0.1% final DMSO concentration, you would add 1 µL of a 100 µM DMSO stock to the 100 µL final volume.

-

Add the aqueous assay medium to the wells of your microplate first.

-

Add the calculated small volume of the compound's DMSO stock directly to the medium.

-

Immediately mix the contents of the well thoroughly, either by gentle pipetting or by using an orbital shaker. This rapid mixing is crucial to prevent the compound from precipitating out of the solution as it encounters the aqueous environment.[4]

-

Always include a "vehicle control" in your experiment. This control should contain the same final concentration of DMSO as your test wells but no compound.[6]

Quality Control and Validation

Ensuring the integrity of your stock solutions is paramount for the reliability of screening data. High-Throughput Screening (HTS) facilities often implement rigorous QC processes.[14][15]

Recommended QC Measures:

-

Identity and Purity Confirmation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the compound and assess its purity.[15]

-

Concentration Verification: Techniques like Evaporative Light Scattering Detection (ELSD) or Chemiluminescent Nitrogen Detection (CLND) can be used to verify the concentration of the stock solution.[14][15]

-

Regular Stability Checks: For long-term studies, periodically re-analyze an aliquot of the stock solution to check for degradation.

Sources

- 1. N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide | C16H15ClN2O3 | CID 4011077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 10238-21-8 | CAS DataBase [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.smolecule.com [pdf.smolecule.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. eu-openscreen.eu [eu-openscreen.eu]

- 9. quora.com [quora.com]

- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 11. lifetein.com [lifetein.com]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.cn [medchemexpress.cn]

- 14. Implementation of high-throughput quality control processes within Compound Management - OAK Open Access Archive [oak.novartis.com]

- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Chloro-4-nitrobenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of 2-chloro-4-nitrobenzamide derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). We will explore the underlying principles of microwave chemistry, its advantages over conventional heating methods, and provide a detailed, field-proven protocol for the efficient synthesis of these valuable chemical intermediates. The information presented herein is designed to be a practical resource for researchers in medicinal chemistry and drug development, enabling rapid and reproducible synthesis of novel compounds.

Introduction: The Significance of 2-Chloro-4-nitrobenzamide Scaffolds and the Need for Efficient Synthesis

The 2-chloro-4-nitrobenzamide core is a privileged scaffold in medicinal chemistry, serving as a key building block for a variety of pharmacologically active agents. The presence of the nitro and chloro substituents provides reactive handles for further chemical modifications, making it a versatile starting material for the synthesis of diverse compound libraries. For instance, derivatives of this scaffold have been investigated for their potential antimicrobial activities.[1][2][3]

Traditional methods for amide bond formation often require prolonged reaction times, high temperatures, and sometimes harsh reagents, leading to lower yields and the formation of impurities.[4] As the demand for novel chemical entities in drug discovery pipelines continues to grow, there is a pressing need for more efficient, rapid, and sustainable synthetic methodologies.[5][6] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to meet these challenges, offering significant advantages in terms of reaction speed, yield, and purity.[7][8]

The Rationale for Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave radiation to heat a reaction mixture.[9] Unlike conventional heating where heat is transferred from an external source through the vessel walls, microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating.[10][11] This unique heating mechanism provides several key advantages:

-

Accelerated Reaction Rates: Reactions that take hours or even days using conventional heating can often be completed in minutes with microwave assistance.[8][10]

-

Increased Yields and Purity: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields.[6][8]

-

Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis is a more energy-efficient process compared to conventional heating methods.[5][8]

-

Green Chemistry: MAOS aligns with the principles of green chemistry by reducing reaction times, energy consumption, and often allowing for the use of less solvent.[4][5][7]

Mechanism of Microwave Heating

The heating effect of microwaves is primarily due to two mechanisms:

-

Dipolar Polarization: Polar molecules in the reaction mixture attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to a rapid increase in temperature.[10][11]

-

Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the electric field, generating kinetic energy that is dissipated as heat.[10]

Experimental Protocol: Microwave-Assisted Synthesis of a 2-Chloro-4-nitrobenzamide Derivative

This protocol details the synthesis of a representative 2-chloro-4-nitrobenzamide derivative via the amidation of 2-chloro-4-nitrobenzoic acid with a primary amine.

Materials and Equipment

-

2-chloro-4-nitrobenzoic acid

-

Substituted primary amine (e.g., aniline, benzylamine)

-

Coupling agent (e.g., EDC.HCl, HATU)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, NMP)

-

Microwave synthesis reactor

-

Appropriately sized microwave reaction vials with stir bars

-

Standard laboratory glassware

-

Purification system (e.g., flash chromatography)

-

Analytical instrumentation (e.g., LC-MS, NMR)

Safety Precautions

-

Microwave Safety: Only use a dedicated microwave reactor designed for chemical synthesis.[12][13] Domestic microwave ovens are not suitable and can be extremely dangerous.[9][12] Ensure reaction vessels are properly sealed and do not exceed the recommended fill volume.[13] Always allow the reaction vessel to cool to a safe temperature before opening.[13]

-

Chemical Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for each reagent before use.

Reaction Scheme

Caption: General reaction scheme for the microwave-assisted synthesis of 2-chloro-4-nitrobenzamide derivatives.

Step-by-Step Protocol

-

Reagent Preparation: In a dedicated microwave reaction vial equipped with a magnetic stir bar, add 2-chloro-4-nitrobenzoic acid (1.0 eq).

-

Addition of Amine: Add the desired primary amine (1.1 eq).

-

Addition of Coupling Agent and Base: Add the coupling agent (e.g., EDC.HCl, 1.2 eq) and an organic base (e.g., DIPEA, 2.0 eq).

-

Solvent Addition: Add a suitable high-boiling point, polar solvent such as DMF or NMP to achieve a concentration of approximately 0.5 M. Polar solvents are generally more efficient at absorbing microwave energy.[10]

-

Vial Sealing: Securely seal the reaction vial with the appropriate cap.

-

Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters as follows (these may require optimization for different substrates):

-

Temperature: 120-150 °C

-

Time: 10-30 minutes

-

Power: Dynamic (the instrument will adjust the power to maintain the set temperature)

-

-

Cooling: After the reaction is complete, allow the vial to cool to room temperature before carefully opening it.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as LC-MS and NMR spectroscopy.

Data and Expected Results

The following table provides a hypothetical comparison of reaction parameters and outcomes for the synthesis of a 2-chloro-4-nitrobenzamide derivative using both conventional heating and microwave-assisted synthesis.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 6-12 hours | 15-25 minutes |

| Temperature | 80-100 °C (reflux) | 120-150 °C |

| Yield | 65-75% | >90% |

| Purity (crude) | Moderate | High |

| Energy Consumption | High | Low |

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure all reagents are anhydrous. |

| Decomposition of starting materials or product | Decrease reaction temperature. | |

| Formation of Side Products | Reaction temperature too high | Decrease reaction temperature. |

| Incorrect stoichiometry | Verify the molar equivalents of all reagents. | |

| Reaction Not Heating | Non-polar solvent | Use a more polar solvent that absorbs microwaves more efficiently. |

| Low power setting | Ensure the microwave power is set appropriately. |

Workflow Diagram

Caption: A typical workflow for the microwave-assisted synthesis of 2-chloro-4-nitrobenzamide derivatives.

Conclusion

Microwave-assisted organic synthesis offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods for the synthesis of 2-chloro-4-nitrobenzamide derivatives.[4][7] The protocols and guidelines presented in this document provide a solid foundation for researchers to leverage this powerful technology in their drug discovery and development efforts. The significant reduction in reaction times and improvement in yields can accelerate the synthesis of new chemical entities, ultimately advancing the pace of scientific discovery.[6][8]

References

-

PART - 1 INTRODUCTION - BS Publications. (n.d.). Retrieved from [Link]

-

G, A., & P, R. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Retrieved from [Link]

-

Bandyopadhyay, A., & Chowdhury, S. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved from [Link]

-

Sharma, P., & Sharma, N. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. Retrieved from [Link]

-

Singh, S. (2024). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. Retrieved from [Link]

-

Synthesis of 2-chloro-4-nitrobenzonitrile. (n.d.). PrepChem.com. Retrieved from [Link]

-

Synthesis of 2-chloro-4-nitrobenzamide. (n.d.). PrepChem.com. Retrieved from [Link]

-

Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved from [Link]

-

Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. (2025). ResearchGate. Retrieved from [Link]

-

Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Cravotto, G., & Rota, A. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Retrieved from [Link]

-

Microwave Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Dembinski, R., & Goliszewska, K. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PMC. Retrieved from [Link]

-

El-Naggar, A. M., Ahmed, F. S. M., Badie, M. F., & Kamel, K. M. (1981). Synthesis and antimicrobial activity of some new 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives. PubMed. Retrieved from [Link]

-

Microwave-assisted One-pot Synthesis of Amide Bond using WEB. (n.d.). Bentham Science. Retrieved from [Link]

-

Schiavo, E., & de la Hoz, A. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. Retrieved from [Link]

-

Microwave-assisted synthesis and in vitro antimicrobial activity of some N-(3-chloro-2-oxo-4-arylazetidin-1-yl)-4-nitrobenzamide derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Retrieved from [Link]

-

(E)-N'-(4- Chloro Benzylidene)Hydrazinecarbothiohydrazide. (2015). IJPSI. Retrieved from [Link]

-

Banda, G., & Jacob, C. (2012). Microwave Assisted Synthesis of Fluoro, Chloro 2-Substituted Benzimidazole Thiazine Derivatives for Antibacterial and Analgesic Activities. Semantic Scholar. Retrieved from [Link]

- Process for production of 2-chloro-4-nitroimidazole derivatives. (2019). Google Patents.

Sources

- 1. Synthesis and antimicrobial activity of some new 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. ajrconline.org [ajrconline.org]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. ajchem-a.com [ajchem-a.com]

- 9. Microwave Synthesis [organic-chemistry.org]

- 10. bspublications.net [bspublications.net]

- 11. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 12. Safety Considerations for Microwave Synthesis [cem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

column chromatography conditions for isolating N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide

An Application Note for the Chromatographic Purification of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide using silica gel column chromatography. The methodology is designed for researchers, medicinal chemists, and process development scientists who require high-purity samples of moderately to highly polar, multi-functionalized benzamide derivatives. We delve into the causality behind experimental choices, from mobile phase selection via Thin Layer Chromatography (TLC) to the specifics of column packing and sample loading. The protocol is structured to be a self-validating system, ensuring reproducible and efficient isolation of the target compound from common reaction-related impurities.

Introduction and Scientific Principles

N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide is a complex molecule featuring a tertiary amide, a nitroaromatic system, and a chlorinated phenyl ring.[1] These functional groups confer a moderate-to-high degree of polarity, making silica gel column chromatography the purification method of choice. The successful isolation of this compound hinges on exploiting the subtle differences in polarity between the desired product and potential impurities, such as unreacted starting materials or side-products.

The principle of this separation is based on normal-phase adsorption chromatography.[2] The stationary phase, silica gel (SiO₂), is highly polar. A less polar mobile phase is passed through the column. Compounds in the mixture partition between the stationary and mobile phases.[2]

-

High-Polarity Compounds: Interact strongly with the polar silica gel and elute slowly.

-

Low-Polarity Compounds: Have a weaker interaction with the silica gel, spend more time in the mobile phase, and elute quickly.

By gradually increasing the polarity of the mobile phase (a gradient elution), we can sequentially elute compounds of increasing polarity, thereby achieving separation.[2][3] This protocol emphasizes a systematic approach, beginning with TLC to establish optimal separation conditions before committing the bulk sample to the column.

Materials, Reagents, and Instrumentation

Reagents and Consumables

-

Crude N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide sample

-

Silica Gel, standard grade (e.g., 60 Å, 230-400 mesh)

-

Ethyl Acetate (EtOAc), HPLC grade

-

n-Hexane, HPLC grade

-

Dichloromethane (DCM), HPLC grade (for sample dissolution)

-

Glass-backed TLC plates, silica gel 60 F₂₅₄

-

Glass chromatography column with stopcock

-

Cotton or glass wool

-

Sand, washed and dried

-

Collection vessels (test tubes or flasks)

-

Capillary tubes for TLC spotting

Instrumentation

-

Fume hood

-

Rotary evaporator

-

UV lamp (254 nm and 366 nm) for TLC visualization[4]

-

Balance

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

Column clamps and stand

Detailed Experimental Protocols

PART A: Preliminary Analysis via Thin Layer Chromatography (TLC)

Rationale: Before performing column chromatography, it is critical to determine an appropriate mobile phase (eluent) system. TLC serves as a small-scale, rapid proxy for the column.[2] The goal is to find a solvent mixture that gives the target compound a Retention Factor (Rf) of approximately 0.25-0.35, ensuring it moves off the baseline but is well-separated from other spots.

Protocol:

-

Prepare TLC Chambers: Line two or three small beakers or TLC chambers with filter paper and add different ratios of Hexane:Ethyl Acetate (e.g., 8:2, 7:3, 6:4). Cover and let the atmosphere saturate.

-

Prepare Sample: Dissolve a small amount (1-2 mg) of the crude reaction mixture in a minimal volume of dichloromethane (~0.5 mL).

-

Spot the Plate: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a TLC plate. Make the spot as small as possible to ensure good separation.[5]

-

Develop the Plate: Place the spotted TLC plate into a prepared chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

-